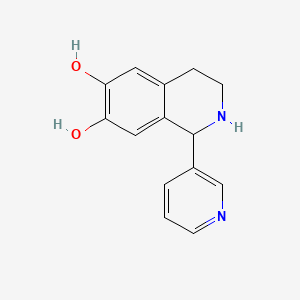

1-(Pyridin-3-yl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol

Description

Properties

CAS No. |

601464-00-0 |

|---|---|

Molecular Formula |

C14H14N2O2 |

Molecular Weight |

242.27 g/mol |

IUPAC Name |

1-pyridin-3-yl-1,2,3,4-tetrahydroisoquinoline-6,7-diol |

InChI |

InChI=1S/C14H14N2O2/c17-12-6-9-3-5-16-14(11(9)7-13(12)18)10-2-1-4-15-8-10/h1-2,4,6-8,14,16-18H,3,5H2 |

InChI Key |

INWHESSIQOIMBL-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC(C2=CC(=C(C=C21)O)O)C3=CN=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions

-

Reactants :

-

Dopamine hydrochloride (1.0 equiv)

-

Pyridine-3-carbaldehyde (1.2 equiv)

-

-

Solvent : Phosphate buffer (0.1 M, pH 6.5)

-

Temperature : Room temperature (20–25°C)

-

Time : 16–24 hours

Workup and Purification

The crude product is extracted with ethyl acetate, washed with NaOH (2N), and purified via preparative HPLC (gradient: 5–95% acetonitrile in water with 0.1% trifluoroacetic acid). The isolated yield is 77% , with a retention time of 7.7 minutes.

Characterization Data

-

Molecular Formula : C₁₅H₁₆N₂O₂

-

HRMS (ESI+) : Observed m/z 257.1283 (MH⁺), calculated 257.1287.

-

¹H NMR (500 MHz, D₂O) : δ 3.00–3.17 (m, 2H, H-4), 3.35–3.50 (m, 2H, H-3), 5.98 (s, 1H, H-1), 6.29 (s, 1H, H-8), 6.79 (s, 1H, H-5), 8.11 (dd, J = 8.1, 5.7 Hz, H-5′), 8.56 (d, J = 4.9 Hz, H-2′, H-6′).

Acid-Catalyzed Pictet-Spengler Cyclization

An alternative protocol employs acidic conditions to accelerate the cyclization step, commonly using HCl in ethanol.

Reaction Conditions

-

Reactants :

-

Dopamine hydrochloride (1.0 equiv)

-

Pyridine-3-carbaldehyde (1.2 equiv)

-

-

Catalyst : HCl (0.1–0.5 mL)

-

Solvent : Ethanol

-

Additives : Molecular sieves (4Å)

-

Temperature : Reflux (78°C)

-

Time : 12–16 hours

Workflow

After reflux, the mixture is concentrated, dissolved in ethyl acetate, and neutralized with NaOH (2N). The organic layer is dried (Na₂SO₄) and purified via silica gel chromatography (DCM/MeOH 0–5% gradient). This method yields 65–70% pure product.

Key Advantages

-

Higher reaction rate compared to biomimetic conditions.

Reductive Amination Strategy

A less common route involves reductive amination of 6,7-dihydroxytetrahydroisoquinoline with pyridine-3-carbaldehyde, though this requires pre-synthesized tetrahydroisoquinoline intermediates.

Reaction Steps

-

Synthesis of 6,7-Dihydroxytetrahydroisoquinoline :

-

Reductive Amination :

-

Reactants : 6,7-Dihydroxytetrahydroisoquinoline (1.0 equiv), pyridine-3-carbaldehyde (1.1 equiv), NaBH₃CN (1.5 equiv)

-

Solvent : MeOH

-

Temperature : 0°C → room temperature

-

Time : 12 hours

-

Yield and Purification

Comparative Analysis of Methods

Challenges and Optimization Strategies

Regioselectivity Issues

The Pictet-Spengler reaction predominantly forms the 1,2,3,4-tetrahydroisoquinoline scaffold, but competing pathways may yield isoindole byproducts. Optimization strategies include:

Purification Challenges

The polar hydroxyl and pyridyl groups complicate isolation. Solutions include:

-

Ion-Pair Chromatography : Using TFA as an ion-pairing agent improves HPLC resolution.

-

Derivatization : Protecting hydroxyl groups as acetates simplifies purification.

Scalability and Industrial Relevance

The biomimetic method is preferred for large-scale synthesis due to its simplicity and minimal waste. A typical batch using 100 g of dopamine hydrochloride produces 71–96 g of product. Industrial protocols often replace HPLC with crystallization (e.g., using water/ethanol mixtures) to reduce costs .

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-3-yl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.

Reduction: The compound can be reduced to modify the pyridine ring or the tetrahydroisoquinoline moiety.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring or the tetrahydroisoquinoline structure.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under specific conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can lead to fully saturated or partially reduced products.

Scientific Research Applications

Structure-Activity Relationship (SAR) Studies

Research has shown that tetrahydroisoquinoline derivatives exhibit a variety of biological activities. The structure-activity relationship studies indicate that modifications in the tetrahydroisoquinoline structure can significantly influence its pharmacological profile. For instance, variations in substituents on the pyridine ring can enhance or reduce activity against specific biological targets .

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of certain tetrahydroisoquinoline derivatives. For example, compounds derived from this class have been evaluated against various pathogenic bacterial strains. In particular, derivatives have shown effectiveness against Staphylococcus epidermidis and Klebsiella pneumonia, suggesting potential applications in treating bacterial infections .

Neuropharmacological Effects

Tetrahydroisoquinolines are also being investigated for their neuropharmacological effects. Some studies suggest that these compounds may have applications in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems and exhibit neuroprotective properties .

Treatment of Sleep Disorders

Compounds similar to 1-(Pyridin-3-yl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol have been proposed for use in the treatment of sleep disorders such as insomnia and narcolepsy. The mechanism involves modulation of orexin receptors, which play a crucial role in regulating wakefulness and sleep .

Management of Eating Disorders

Research indicates that tetrahydroisoquinoline derivatives may be effective in managing eating disorders by influencing appetite control mechanisms. The compounds can potentially correct metabolic dysfunctions associated with conditions like anorexia nervosa and bulimia nervosa .

Case Study: Antibacterial Efficacy

A study published in 2021 evaluated a series of tetrahydroisoquinoline derivatives for antibacterial activity. The findings demonstrated significant susceptibility of certain bacterial strains to these compounds at concentrations as low as 25 μg/ml, indicating their potential as lead compounds for antibiotic development .

Case Study: Neuroprotective Effects

A recent investigation into the neuroprotective effects of tetrahydroisoquinolines revealed promising results in animal models of neurodegeneration. The study highlighted the ability of these compounds to reduce oxidative stress markers and improve cognitive function in treated subjects .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 1-(Pyridin-3-yl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular processes. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain, affecting neurological functions .

Comparison with Similar Compounds

Key Compounds for Comparison

Tetrahydropapaveroline (THP; 1-[(3,4-dihydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol) Substituents: 3,4-dihydroxybenzyl group at position 1. Activity: Potent neurotoxin; inhibits TH activity, reducing dopamine synthesis. Implicated in Parkinson’s disease (PD) pathogenesis via oxidative stress . Metabolism: Prone to N-methylation, forming neurotoxic isoquinolinium ions via MAO .

Higenamine (1-[(4-hydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol) Substituents: 4-hydroxybenzyl group at position 1. Activity: Neuroprotective; enhances glutathione (GSH) and nitric oxide (NO) levels, mitigating oxidative stress .

1-(4'-Dimethylaminophenyl)-6,7-dimethoxy-THIQ hydrochloride Substituents: 4’-dimethylaminophenyl and 6,7-dimethoxy groups. Activity: Analgesic and anti-inflammatory (3.3× stronger than diclofenac at 0.5 mg/kg). Structurally analogous to papaverine but lacks spasmolytic effects .

N-Methyl-THIQ Derivatives Substituents: N-methylation at the tetrahydroisoquinoline core. Activity: Neurotoxic via MAO-mediated oxidation to isoquinolinium ions, analogous to MPTP/MPP+ in PD models .

Structural Comparison Table

Pharmacological and Toxicological Insights

Role of Substituents

- 6,7-Diol vs. 6,7-Dimethoxy: Diol groups (e.g., in THP and higenamine) enhance redox activity, enabling interactions with oxidative pathways. For example, THP exacerbates oxidative stress, while higenamine boosts GSH/NO levels . Methoxy groups (e.g., in 1-(4’-dimethylaminophenyl)-THIQ) increase lipophilicity, improving BBB penetration and bioavailability. This correlates with potent analgesic effects .

- Aromatic Substituents: Pyridin-3-yl in the target compound may confer unique receptor-binding properties compared to phenyl groups. Pyridine’s nitrogen atom could facilitate hydrogen bonding or π-π stacking with CNS targets. 3,4-Dihydroxybenzyl (THP) and 4-hydroxybenzyl (higenamine) groups dictate divergent effects: dihydroxy motifs promote toxicity, while monohydroxy variants favor protection .

Metabolic Pathways

- N-Methylation of THIQs (e.g., N-methyl-THIQ) generates neurotoxic metabolites via MAO-B, analogous to MPTP’s conversion to MPP+ .

Biological Activity

1-(Pyridin-3-yl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : 1-(Pyridin-3-yl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol

- Molecular Formula : C14H14N2O2

- Molecular Weight : 242.28 g/mol

- CAS Number : 3161-08-8

1-(Pyridin-3-yl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol exhibits various biological activities primarily through its interaction with neurotransmitter systems and receptors. The compound has shown potential as a modulator of dopaminergic and serotonergic pathways:

- Dopamine Receptor Modulation : The compound may influence dopamine receptor activity, which is crucial for treating neurodegenerative diseases and psychiatric disorders.

- Serotonin Receptor Interaction : Its structural similarity to known serotonin modulators suggests potential antidepressant effects.

1. Neuroprotective Effects

Research indicates that tetrahydroisoquinoline derivatives can protect neuronal cells from oxidative stress and apoptosis. In vitro studies demonstrate that these compounds can reduce cell death in models of neurodegeneration.

2. Antidepressant Activity

A study involving animal models showed that administration of 1-(Pyridin-3-yl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol resulted in significant antidepressant-like effects. The compound was found to increase levels of serotonin and norepinephrine in the brain.

3. Antioxidant Properties

The antioxidant activity of this compound has been assessed through various assays (e.g., DPPH radical scavenging). It demonstrated a strong capacity to neutralize free radicals, suggesting potential benefits in oxidative stress-related conditions.

Study 1: Neuroprotective Mechanism

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the neuroprotective effects of several tetrahydroisoquinoline derivatives. They found that 1-(Pyridin-3-yl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol significantly reduced neuronal cell death induced by glutamate toxicity in cultured neurons .

Study 2: Behavioral Assessment

A behavioral assessment in mice indicated that the compound exhibited significant antidepressant-like effects comparable to established antidepressants such as fluoxetine. The study measured changes in locomotor activity and immobility time in forced swim tests .

Data Table: Biological Activities Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.